Field: Chemistry
Application: This research focuses on the analysis and identification of synthetic cathinones.
Field: Nanotechnology and Drug Delivery
Results: The study demonstrated the successful synthesis of the diblock copolymer and its grafting onto MSNs.
Field: Organic Chemistry
Application: tert-Butylamine is used as an intermediate in the preparation of the sulfenamides.
Method: tert-Butylamine is produced commercially by direct amination of isobutylene using zeolite catalysts.
4-(Tert-butylamino)-3-nitrobenzonitrile is an organic compound with the molecular formula C₁₁H₁₄N₂O₂. This compound features a nitro group (-NO₂) and a benzonitrile group (-C≡N) attached to a benzene ring, making it a member of the nitrobenzonitrile family. The tert-butylamino group provides steric bulk, which can influence its chemical reactivity and biological activity. Its structure can be visualized as follows:
textNO2 | C6H4-C≡N | N-tert-butyl
The synthesis of 4-(tert-butylamino)-3-nitrobenzonitrile typically involves the reaction of 4-chloro-3-nitrobenzonitrile with tert-butylamine. A common procedure includes:
4-(Tert-butylamino)-3-nitrobenzonitrile has potential applications in several fields:
Interaction studies involving 4-(tert-butylamino)-3-nitrobenzonitrile focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action, especially if it exhibits pharmacological properties. Techniques such as molecular docking simulations and binding assays are employed to elucidate these interactions.
Several compounds share structural similarities with 4-(tert-butylamino)-3-nitrobenzonitrile, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Score |
---|---|---|
4-(Ethylamino)-3-nitrobenzonitrile | 90349-18-1 | 0.96 |
3-(Ethylamino)-4-nitrobenzonitrile | 467235-08-1 | 0.96 |
4-(Cyclopropylamino)-3-nitrobenzonitrile | 710967-04-7 | 0.94 |
3-Nitro-4-(propylamino)benzonitrile | 438554-06-4 | 0.92 |
What sets 4-(tert-butylamino)-3-nitrobenzonitrile apart from these similar compounds is primarily its bulky tert-butyl substituent, which can significantly affect its steric properties and reactivity compared to ethyl or propyl analogs. This steric hindrance may enhance its selectivity in biological interactions or influence its physical properties, making it a subject of interest for further research.